molecular formula C18H21N3O4 B11113820 N'-[(1E)-1-(4-aminophenyl)ethylidene]-3,4,5-trimethoxybenzohydrazide

N'-[(1E)-1-(4-aminophenyl)ethylidene]-3,4,5-trimethoxybenzohydrazide

Cat. No.: B11113820
M. Wt: 343.4 g/mol
InChI Key: LWFZHAFQYLFNPF-RGVLZGJSSA-N
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Description

N’-[(1E)-1-(4-aminophenyl)ethylidene]-3,4,5-trimethoxybenzohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a hydrazide functional group, which is often utilized in various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-aminophenyl)ethylidene]-3,4,5-trimethoxybenzohydrazide typically involves the condensation reaction between 4-aminobenzaldehyde and 3,4,5-trimethoxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-aminophenyl)ethylidene]-3,4,5-trimethoxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

N’-[(1E)-1-(4-aminophenyl)ethylidene]-3,4,5-trimethoxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-aminophenyl)ethylidene]-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-aminophenyl)ethylidene]-3-chlorobenzohydrazide
  • N’-[(1E)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide
  • N’-[1-(4-aminophenyl)ethylidene]benzohydrazide

Uniqueness

N’-[(1E)-1-(4-aminophenyl)ethylidene]-3,4,5-trimethoxybenzohydrazide is unique due to the presence of three methoxy groups on the benzene ring. These methoxy groups can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H21N3O4

Molecular Weight

343.4 g/mol

IUPAC Name

N-[(E)-1-(4-aminophenyl)ethylideneamino]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C18H21N3O4/c1-11(12-5-7-14(19)8-6-12)20-21-18(22)13-9-15(23-2)17(25-4)16(10-13)24-3/h5-10H,19H2,1-4H3,(H,21,22)/b20-11+

InChI Key

LWFZHAFQYLFNPF-RGVLZGJSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=C(C(=C1)OC)OC)OC)/C2=CC=C(C=C2)N

Canonical SMILES

CC(=NNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=CC=C(C=C2)N

Origin of Product

United States

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